Cas no 35598-63-1 (9H-Xanthen-9-amine)
9H-Xanthen-9-amine Chemical and Physical Properties
Names and Identifiers
-
- 9H-Xanthen-9-amine
- 10-aminoxanthene
- 9-Amino-xanthen
- 9H-xanthen-9-ylamine
- 9-Xanthenylamin
- Xanthen-9-ylamin
- xanthen-9-ylamine
- OTTYHRLXKGOXLY-UHFFFAOYSA-N
- xanthene-amine
- 9H-Xanthen-9-amine #
- 6501AJ
- TRA0071290
- SY019410
- AB1004767
- AS-32204
- DA-19021
- 35598-63-1
- DTXSID60345186
- A874577
- CS-0312156
- EN300-145135
- SCHEMBL88261
- CHEMBL277632
- MFCD05022417
- AKOS009158834
- AMY20430
-
- MDL: MFCD05022417
- Inchi: 1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2
- InChI Key: OTTYHRLXKGOXLY-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(C2C=CC=CC1=2)N
Computed Properties
- Exact Mass: 197.08400
- Monoisotopic Mass: 197.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 35.2
Experimental Properties
- PSA: 35.25000
- LogP: 3.54070
9H-Xanthen-9-amine Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
9H-Xanthen-9-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | X744013-50mg |
9h-Xanthen-9-amine |
35598-63-1 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | X744013-100mg |
9h-Xanthen-9-amine |
35598-63-1 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | X744013-500mg |
9h-Xanthen-9-amine |
35598-63-1 | 500mg |
$ 320.00 | 2022-06-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853421-250mg |
9H-Xanthen-9-amine |
35598-63-1 | ≥95% | 250mg |
¥646.20 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853421-5g |
9H-Xanthen-9-amine |
35598-63-1 | ≥95% | 5g |
¥5,075.10 | 2022-01-11 | |
| Chemenu | CM314069-1g |
9H-xanthen-9-amine |
35598-63-1 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D692210-0.25g |
9H-Xanthen-9-amine |
35598-63-1 | >95% | 0.25g |
$120 | 2023-09-03 | |
| eNovation Chemicals LLC | D692210-1g |
9H-Xanthen-9-amine |
35598-63-1 | >95% | 1g |
$210 | 2024-07-20 | |
| eNovation Chemicals LLC | D692210-5g |
9H-Xanthen-9-amine |
35598-63-1 | >95% | 5g |
$645 | 2024-07-20 | |
| eNovation Chemicals LLC | D254834-0.25g |
9H-Xanthen-9-amine |
35598-63-1 | 97% | 0.25g |
$246 | 2023-09-03 |
9H-Xanthen-9-amine Suppliers
9H-Xanthen-9-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Benzopyrans Dibenzopyrans
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Benzopyrans 1-benzopyrans Dibenzopyrans
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on 9H-Xanthen-9-amine
Recent Advances in the Study of 9H-Xanthen-9-amine (CAS: 35598-63-1) in Chemical Biology and Pharmaceutical Research
The compound 9H-Xanthen-9-amine (CAS: 35598-63-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the versatility of 9H-Xanthen-9-amine as a scaffold for the development of novel bioactive molecules. Its rigid xanthene core and amine functionality make it an attractive candidate for the design of inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 9H-Xanthen-9-amine exhibit potent inhibitory activity against certain kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.
In addition to its pharmacological potential, 9H-Xanthen-9-amine has also been explored for its applications in chemical biology. Researchers have utilized this compound as a fluorescent probe due to its inherent photophysical properties. A recent publication in ACS Chemical Biology reported the development of a 9H-Xanthen-9-amine-based fluorescent sensor capable of detecting reactive oxygen species (ROS) in live cells, providing a valuable tool for studying oxidative stress-related diseases.
The synthesis and optimization of 9H-Xanthen-9-amine derivatives have been another area of active research. A 2024 study in Organic Letters presented an efficient, one-pot synthesis method for 9H-Xanthen-9-amine derivatives with high yields and excellent purity, addressing previous challenges in its large-scale production. This advancement is particularly significant for facilitating further biological evaluation and potential commercialization of this compound class.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 9H-Xanthen-9-amine with biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling revealed that the planar structure of the xanthene core enables favorable π-π stacking interactions with aromatic residues in protein binding sites, while the amine group participates in crucial hydrogen bonding networks. These findings are guiding the rational design of more potent and selective derivatives.
Looking forward, the diverse applications of 9H-Xanthen-9-amine across chemical biology and pharmaceutical research suggest it will remain an important compound of study. Current research directions include exploring its potential in neurodegenerative disease therapeutics, where preliminary studies have shown neuroprotective effects, and in antimicrobial development, with some derivatives demonstrating activity against drug-resistant bacterial strains. The continued investigation of this compound and its derivatives promises to yield valuable insights and potential therapeutic candidates in the coming years.
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